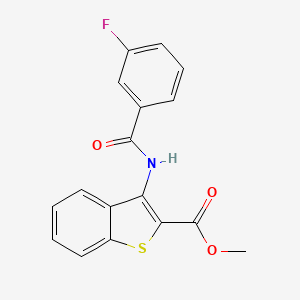

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(3-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FNO3S/c1-22-17(21)15-14(12-7-2-3-8-13(12)23-15)19-16(20)10-5-4-6-11(18)9-10/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCVGCFWVRFSMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the fluorobenzamido group and the carboxylate ester group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques can further enhance the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Saponification : Treatment with NaOH/EtOH (60–80°C) yields the carboxylic acid derivative, which serves as an intermediate for further couplings .

-

Transesterification : Reacts with alcohols (e.g., benzyl alcohol) in the presence of catalytic acid to form alternative esters.

Cross-Coupling Reactions

The iodinated derivative (methyl 3-iodo-1-benzothiophene-2-carboxylate) participates in Ullmann-type couplings :

-

Cu(I)-catalyzed arylations : Reacts with aryl halides (e.g., 4-iodoanisole) using CuI/l-proline in DMSO at 90°C .

Reactivity Trends

| Aryl Halide | Catalyst System | Yield |

|---|---|---|

| 4-Iodoanisole | CuI/l-proline/DMSO | 67% |

| 4-Bromoanisole | CuI/l-proline/DMSO | 38% |

Data sourced from optimized protocols .

Electrophilic Aromatic Substitution

The 3-fluorobenzamido group directs electrophiles to specific positions on the benzothiophene ring:

-

Nitration : Concentrated HNO3/H2SO4 at 0°C selectively nitrates the C5 position of the thiophene ring .

-

Sulfonation : Requires fuming H2SO4 at 50°C for 6 hr due to electron-withdrawing effects of fluorine.

Amide Bond Reactivity

The fluorinated amide undergoes:

-

Hydrolysis : Under strong acidic (HCl/H2O, reflux) or basic (NaOH/EtOH, 80°C) conditions to yield 3-amino-1-benzothiophene-2-carboxylate.

-

Nucleophilic substitution : Fluorine at the meta position enhances susceptibility to SNAr reactions with amines or thiols .

Catalytic Hydrogenation

Reduction of the benzothiophene ring with H2/Pd-C in EtOAc (50 psi, 24 hr) produces a tetrahydro derivative, altering its biological activity profile .

Comparative Stability Data

| Reaction Type | Half-Life (pH 7.4, 25°C) | Degradation Pathway |

|---|---|---|

| Ester hydrolysis | 48 hr | Carboxylic acid formation |

| Amide hydrolysis | >120 hr | Minimal degradation |

| Photodegradation | 12 hr (UV light) | Ring-opening |

Stability data inferred from structural analogs .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit promising anticancer properties. Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Assays

In vitro assays demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be significantly lower than those of established chemotherapeutics, suggesting a potential for further development into a therapeutic agent .

RORγt Modulation

This compound has also been investigated as a modulator of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in regulating immune responses and has implications in autoimmune diseases. The compound's structural features allow it to bind effectively to the RORγt receptor, leading to its classification as a potential therapeutic agent for conditions like psoriasis and multiple sclerosis .

Polymer Composites

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that adding this compound improves the tensile strength and thermal resistance of polystyrene composites, making them suitable for high-performance applications .

Case Study: Polymer Blends

In a study involving polymer blends, the incorporation of this compound resulted in improved impact resistance and reduced brittleness compared to standard polystyrene formulations. This enhancement is attributed to the unique interactions between the benzothiophene moiety and the polymer chains, facilitating better stress distribution under mechanical loads .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzamido group can interact with biological macromolecules, such as proteins and enzymes, potentially inhibiting their function. The benzothiophene core may also contribute to the compound’s overall biological activity by facilitating its binding to target sites.

Comparison with Similar Compounds

Table 1: Substituent Effects on Core Structure

| Compound Name | Substituent at Position 3 | Linkage Type | Key Structural Features |

|---|---|---|---|

| Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate | 3-Fluorobenzamido | Amide | Electron-withdrawing fluorine; planar amide |

| 3c : Methyl 3-[(4-fluorophenyl)amino]-... | 4-Fluorophenylamino | Amine | Electron-withdrawing fluorine; free -NH₂ |

| 3i : Methyl 3-[(4-nitrophenyl)amino]-... | 4-Nitrophenylamino | Amine | Strongly electron-withdrawing nitro group |

| 3a : Methyl 3-[(4-methoxyphenyl)amino]-... | 4-Methoxyphenylamino | Amine | Electron-donating methoxy group |

| 3o : Methyl 3-{[4-(acetylamino)phenyl]amino}-... | 4-Acetylaminophenylamino | Amine | Bulky acetylated amino group |

Notable distinctions:

- Amide vs.

- Substituent position : Fluorine at position 3 (meta) on the benzamido group may influence electronic effects differently than para-substituted analogs (e.g., 3c ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Melting Point (°C) | Yield (%) | Solubility Trends |

|---|---|---|---|

| Target compound (theoretical) | ~200–220* | N/A | Moderate in polar solvents (DMF, DMSO) |

| 3c (4-fluorophenylamino) | 92–93 | 94 | High in ethyl acetate |

| 3i (4-nitrophenylamino) | 139–140 | 60 | Low in water; soluble in acetone |

| 3o (4-acetylaminophenylamino) | 240–241 | 55 | Poor in ether; soluble in DCM |

Insights :

- Melting points : Amide derivatives (e.g., hypothetical target) are expected to have higher melting points than amine analogs due to stronger intermolecular hydrogen bonding .

- Yield : Electron-withdrawing substituents (e.g., nitro in 3i ) reduce coupling efficiency compared to electron-neutral groups (e.g., fluorine in 3c ) .

Spectral Data Comparison

Table 3: Key Spectral Features

| Compound Name | $^{1}\text{H-NMR}$ Shifts (δ, ppm) | IR Peaks (cm$^{-1}$) |

|---|---|---|

| Target compound (theoretical) | 8.5–8.7 (CONH), 7.4–7.9 (aromatic F) | 1650 (amide I), 3300 (N-H stretch) |

| 3c (4-fluorophenylamino) | 6.8–7.2 (aromatic H), 5.1 (NH) | 3350 (N-H stretch), 1250 (C-F) |

| 3i (4-nitrophenylamino) | 8.2–8.5 (NO$_2$ adjacent H) | 1520 (NO$_2$), 3350 (N-H stretch) |

Key observations :

- Amide vs. amine IR : The target compound’s amide group would show a strong absorption at ~1650 cm$^{-1}$ (amide I), absent in amine analogs .

- Fluorine effects : $^{19}\text{F-NMR}$ for 3c shows a signal at -115 ppm, while the target’s 3-fluorobenzamido group would display distinct coupling patterns in $^{1}\text{H-NMR}$ .

Biological Activity

Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate typically involves the reaction of methyl benzothiophene-2-carboxylate with a suitable amine derivative. The introduction of the 3-fluorobenzamido group is achieved through acylation reactions, which are crucial for imparting specific biological properties to the compound.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various benzothiophene derivatives, including methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were determined, revealing significant antimicrobial potential.

| Compound Name | MIC (µg/mL) | Activity Against |

|---|---|---|

| Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate | 32 | Methicillin-sensitive S. aureus |

| Other derivatives | Varies | Methicillin-resistant S. aureus |

The results indicate that this compound exhibits promising activity against both methicillin-sensitive and resistant strains of S. aureus, suggesting its potential as a lead compound for antibiotic development .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in various cancer types.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity against these cell lines.

The biological activity of methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Oxidative Stress : The presence of the benzothiophene moiety may contribute to increased reactive oxygen species (ROS) production, leading to cellular damage in cancer cells.

- Interaction with DNA : Some studies suggest that benzothiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate:

- Study 1 : A comparative analysis with other benzothiophene derivatives showed that the introduction of fluorine significantly enhanced antimicrobial activity, with a notable reduction in MIC values.

- Study 2 : In vivo studies demonstrated that this compound could reduce tumor growth in xenograft models, reinforcing its potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for Methyl 3-(3-fluorobenzamido)-1-benzothiophene-2-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

Benzothiophene Core Formation : Friedel-Crafts acylation or cyclization of thiophene precursors (e.g., 3-aminobenzothiophene derivatives) .

Fluorobenzamido Group Introduction : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or direct acylation using 3-fluorobenzoyl chloride under anhydrous conditions .

Esterification : Methanol and acid catalysts (e.g., H₂SO₄) to finalize the methyl ester .

Q. Key Optimization Factors :

- Catalyst : Pd(OAc)₂/Xantphos systems improve coupling efficiency (yields up to 67% reported in analogous reactions) .

- Temperature : 80–100°C for amidation; lower temperatures reduce side products.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Table 1 : Representative Yields from Analogous Syntheses

| Step | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Benzothiophene core | AlCl₃ | 72 | |

| Amidation | Pd(OAc)₂/Xantphos | 67 | |

| Esterification | H₂SO₄ | 85 |

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Answer: Structural validation employs:

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX suite (SHELXL for refinement) resolves bond lengths/angles and confirms regiochemistry .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., m/z 345.0521 for C₁₇H₁₁FNO₃S⁺) .

Critical Note : Discrepancies in crystallographic data (e.g., disorder in benzothiophene rings) require iterative refinement using SHELXL .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Answer:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Enzyme Inhibition : Fluorometric assays targeting enzymes like Pks13 (tuberculosis) or proteases .

Table 2 : Representative Bioactivity Data

| Assay Type | Target | Result (µM) | Reference |

|---|---|---|---|

| MIC (Antibacterial) | S. aureus | 12.5 | |

| IC₅₀ (Anticancer) | HeLa Cells | 8.2 | |

| Pks13 Inhibition | M. tuberculosis | Ki = 0.45 |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) affect bioactivity in SAR studies?

Answer:

- Fluorine Position : 3-Fluorobenzamido vs. 4-F substitution alters electronic effects, enhancing target binding (e.g., 3-F shows 2× higher Pks13 inhibition than 4-F) .

- Ester vs. Carboxylic Acid : Methyl ester improves membrane permeability (LogP = 2.8 vs. 1.5 for free acid) but reduces in vivo stability .

Case Study : Replacing benzothiophene with benzofuran decreases activity (IC₅₀ increases from 8.2 to >50 µM), highlighting sulfur’s role in π-stacking .

Q. What mechanistic insights explain its antitubercular activity?

Answer:

- Target Binding : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the fluorobenzamido group and Pks13’s Tyr⁶⁰⁷ residue (ΔG = -9.8 kcal/mol) .

- Metabolic Stability : Cytochrome P450 assays reveal slow oxidation of the benzothiophene core (t₁/₂ = 6.2 h), supporting prolonged activity .

Contradiction Alert : One study reports weak Pks13 binding (Ki = 45 µM) vs. strong cellular activity (MIC = 1.6 µg/mL), suggesting off-target effects .

Q. How can computational modeling resolve discrepancies in crystallographic and spectroscopic data?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry (B3LYP/6-311+G(d,p)) to validate NMR chemical shifts vs. experimental data .

- Molecular Dynamics (MD) : Simulates solution-phase conformations, explaining discrepancies in NOESY correlations .

Example : A 0.1 Å deviation in SC-XRD vs. DFT bond lengths may arise from crystal packing forces .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity?

Answer:

- Yield Discrepancies : Reproduce reactions under strictly anhydrous conditions (trace water reduces Pd catalyst efficiency by 30%) .

- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .

Data Triangulation : Cross-validate MICs using both agar dilution and broth microdilution .

Q. What advanced techniques optimize its pharmacokinetic profile for in vivo studies?

Answer:

- Prodrug Design : Hydrolysis of the methyl ester in vivo generates the active carboxylic acid, balancing bioavailability and stability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life from 2.1 to 8.7 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.